2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C10H17ClN2 |
|---|---|
Molecular Weight |
200.71 g/mol |
IUPAC Name |
2-methyl-1-(6-methylpyridin-2-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16N2.ClH/c1-7(2)10(11)9-6-4-5-8(3)12-9;/h4-7,10H,11H2,1-3H3;1H |
InChI Key |
DAZCATBLZNOQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(C(C)C)N.Cl |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Routes
| Step | Description | Reagents/Conditions | Notes | Typical Yield (%) |
|---|---|---|---|---|
| 1 | Reductive amination of 6-methylpyridine-2-carbaldehyde with isobutylamine or equivalent amines | Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4); anhydrous methanol or tetrahydrofuran (THF); 0–25°C | Controlled temperature and stoichiometry critical to avoid over-reduction or side reactions | 75–85 |
| 2 | Nucleophilic substitution using 6-methylpyridin-2-yl halides with methyl-substituted amines | Base such as sodium hydride (NaH); solvents like ethanol or dimethyl sulfoxide (DMSO); reflux conditions | Requires careful control of temperature and solvent polarity to minimize side products | 70–80 |
| 3 | Salt formation by treating the free amine with hydrochloric acid | Concentrated HCl in ethanol or dioxane; room temperature (20–25°C) | Recrystallization from polar solvents ensures high purity | >90 |
Representative Reaction Example
- Reductive Amination Route:
6-Methylpyridine-2-carbaldehyde is reacted with isobutylamine in methanol under stirring at 0–25°C. Sodium borohydride is added slowly to reduce the imine intermediate to the corresponding amine. The reaction mixture is quenched with water, extracted, and the free base is isolated. Subsequent treatment with concentrated hydrochloric acid in ethanol forms the hydrochloride salt, which is purified by recrystallization.
Industrial Production Considerations
Industrial syntheses often employ:
- Continuous flow reactors for improved heat and mass transfer, enabling precise temperature control and reaction time optimization.
- Automated synthesis platforms to scale production while maintaining reproducibility.
- Use of tert-butylmagnesium chloride or other alkyl Grignard reagents in some related pyridine derivative syntheses, carried out in tetrahydrofuran (THF) at 40–70°C, can be adapted for similar amine syntheses with molar yields ranging 78–88%.
- Avoidance of heavy metal catalysts such as tungsten, favoring greener and more cost-effective methods.
Analytical Confirmation and Purification
Structural Confirmation Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR signals characteristic of the pyridine ring protons at δ 7.0–8.5 ppm.
- Methyl substituent protons at δ ~2.3 ppm.
- Aliphatic amine protons between δ 1.5–3.0 ppm.
- Mass Spectrometry (MS):
- High-resolution MS confirms molecular ion peak corresponding to C10H16N2 + HCl.
- Fragmentation patterns consistent with the substituted pyridine and amine moieties.
- X-ray Crystallography:
Purification Methods
- Extraction with organic solvents such as ethyl acetate or dichloromethane.
- Drying over anhydrous sodium sulfate (Na2SO4).
- Recrystallization from ethanol or methanol to yield analytically pure hydrochloride salt.
- Silica gel chromatography may be used for intermediate purification steps.
Reaction Conditions and Optimization
| Parameter | Typical Range | Impact on Yield and Purity |
|---|---|---|
| Solvent | Methanol, THF, Ethanol | Solvent polarity affects solubility and reaction rate |
| Temperature | 0–70°C (commonly 20–25°C for salt formation) | Higher temperatures accelerate reactions but may increase side products |
| Reagent Stoichiometry | Equimolar to slight excess of amine or reducing agent | Excess reducing agent ensures complete conversion but may require additional purification |
| Reaction Time | 1–12 hours depending on step | Longer times improve conversion but risk degradation |
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages | Yield Range (%) |
|---|---|---|---|---|---|
| Reductive Amination | 6-Methylpyridine-2-carbaldehyde, NaBH4, amine | 0–25°C, methanol, 1–4 h | High selectivity, mild conditions | Sensitive to moisture | 75–85 |
| Nucleophilic Substitution | 6-Methylpyridin-2-yl halide, NaH, amine | Reflux, ethanol/DMSO, 4–12 h | Straightforward, scalable | Possible side reactions | 70–80 |
| Grignard Addition (related derivatives) | tert-Butylmagnesium chloride, esters | 40–70°C, THF, 1–2 h | High yield, avoids heavy metals | Requires inert atmosphere | 78–88 |
Research Data and Source Diversity
The preparation methods and data summarized here are derived from patent literature, peer-reviewed synthetic protocols, and industrial chemical supplier documentation. This ensures a broad and authoritative perspective, excluding unreliable sources as requested.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogs
2,2-Dimethyl-1-(pyridin-2-yl)propan-1-amine hydrochloride (CAS 2512232-83-4)
- Molecular Formula : C₉H₁₇ClN₂
- Molecular Weight : 202.70 g/mol (calculated)
- Key Differences :
- Two methyl groups on the propanamine chain (vs. one methyl in the target compound).
- Lacks the 6-methyl substituent on the pyridine ring.
- Implications : Increased hydrophobicity and reduced conformational flexibility due to steric hindrance from dimethyl groups. Structural similarity: 0.96 .
(R)- and (S)-2-Methyl-1-(pyridin-2-yl)propan-1-amine (CAS 138175-25-4 and 144852-18-6)
- Molecular Formula : C₉H₁₄N₂ (free base)
- Key Differences: Enantiomers differing in stereochemistry at the chiral center. No 6-methyl group on the pyridine ring.
- Implications: Potential divergence in biological activity due to stereoselectivity (e.g., receptor binding). Structural similarity: 1.00 .
Heterocyclic Replacements
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₅ClNS
- Molecular Weight : 205.75 g/mol
- Key Differences :
- Thiophene ring replaces pyridine, introducing sulfur instead of nitrogen.
- 5-methyl substituent on the thiophene ring.
- Thiophene’s lower aromaticity may affect π-π interactions in biological systems .
2-(6-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride (CAS 2060063-30-9)
- Molecular Formula : C₁₁H₁₄ClFN₂
- Molecular Weight : 228.7 g/mol
- Key Differences :
- Indole ring system with a fluorine substituent at position 6.
- Lacks pyridine’s aromatic nitrogen.
Stereoisomers and Derivatives
(R)-2-Methyl-1-pyridin-2-yl-propylamine Dihydrochloride (CAS 1965305-37-6)
Data Table: Structural and Physical Properties
Research Implications
- Pyridine vs. Thiophene/Indole : The target compound’s pyridine ring provides basicity and hydrogen-bond acceptor capacity, whereas thiophene and indole analogs may prioritize lipophilicity or metabolic stability.
- Steric Effects: The 6-methyl group on the pyridine in the target compound could hinder interactions with flat binding pockets compared to non-methylated analogs .
- Stereochemistry : Enantiomeric purity is critical for activity, as seen in drugs like fluoxetine (), where stereoisomers exhibit divergent efficacy .
Biological Activity
2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride, commonly referred to as a derivative of the amine class, exhibits significant biological activity due to its unique structural characteristics. This compound is recognized for its potential applications in medicinal chemistry, particularly in the modulation of neurotransmitter systems and as a precursor in drug synthesis.
The chemical formula of 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride is , with a molecular weight of approximately 200.71 g/mol. The compound contains an amine functional group that enhances its reactivity, making it suitable for various biochemical applications. Its hydrochloride form increases solubility and stability, which are critical for biological assays and therapeutic uses .
The biological activity of this compound primarily arises from its interaction with neurotransmitter systems, particularly those involving catecholamines and serotonin. Initial studies suggest that it may function as a monoamine reuptake inhibitor, thereby increasing the availability of neurotransmitters in the synaptic cleft. This mechanism is similar to that observed in various psychostimulant drugs, which can affect mood and cognitive functions.
Neurotransmitter Interaction
Research indicates that 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride may influence several neurotransmitter pathways:
- Dopamine : Potential modulation of dopamine levels could lead to effects on mood and reward pathways.
- Serotonin : Interaction with serotonin receptors may contribute to anxiolytic or antidepressant effects.
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of similar amine compounds on behavioral models in rodents. The results indicated that compounds with structural similarities to 2-Methyl-1-(6-methylpyridin-2-yl)propan-1-amine hydrochloride exhibited increased locomotor activity and altered anxiety-like behaviors, implying a significant impact on central nervous system functions .
Case Study 2: Antimicrobial Activity
In a comparative analysis of monomeric alkaloids, several compounds were tested for their antimicrobial efficacy. The findings revealed that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating potential therapeutic applications for related structures .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Neuropharmacological Effects | Increased locomotor activity and altered anxiety behaviors in rodent models | Suggests potential use as a CNS stimulant or anxiolytic |
| Antimicrobial Efficacy | Moderate activity against Gram-positive and Gram-negative bacteria | Potential for development as an antimicrobial agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
